molecular formula C13H17NO3 B070838 N-Boc-5-Hydroxyindoline CAS No. 170147-76-9

N-Boc-5-Hydroxyindoline

Cat. No. B070838
M. Wt: 235.28 g/mol
InChI Key: BKEDNSDALWZCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-5-Hydroxyindoline is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. Its importance lies in its structural and functional properties, which make it useful in various chemical reactions and studies.

Synthesis Analysis

  • The synthesis of N-Boc-5-Hydroxyindoline derivatives typically involves steps like reductive amination and cycloaddition reactions. For instance, Fray et al. (2006) described the synthesis of substituted aminomethylene tetrahydro-isoquinolines from 5-hydroxyisoquinoline, which is closely related to the synthesis of N-Boc-5-Hydroxyindoline (Fray et al., 2006).

Molecular Structure Analysis

  • The molecular structure of compounds similar to N-Boc-5-Hydroxyindoline has been determined using techniques like single-crystal X-ray diffraction analyses. For example, the study by Höpfl et al. (1999) on the molecular structure of heterocycles formed from reactions with diphenylborinic acid provides insights into the structural aspects that might be relevant to N-Boc-5-Hydroxyindoline (Höpfl et al., 1999).

Chemical Reactions and Properties

  • The chemical reactions involving compounds like N-Boc-5-Hydroxyindoline often include interactions with various reagents and catalysts. For example, the study by Peng et al. (2019) on the CuH-catalyzed synthesis of 3-hydroxyindolines from o-alkynylnitroarenes might provide relevant insights into the types of chemical reactions N-Boc-5-Hydroxyindoline could undergo (Peng et al., 2019).

Physical Properties Analysis

  • Physical properties such as solubility, melting point, and crystal structure are crucial in understanding the behavior of N-Boc-5-Hydroxyindoline in various conditions. Studies similar to the one by Bougharraf et al. (2016) on 5-ethoxymethyl-8-hydroxyquinoline, which included spectroscopic characterization and X-Ray analysis, can shed light on the physical properties of N-Boc-5-Hydroxyindoline (Bougharraf et al., 2016).

Chemical Properties Analysis

  • The chemical properties, such as reactivity, stability, and interactions with other molecules, are essential for understanding the applications and limitations of N-Boc-5-Hydroxyindoline. For example, the study by Erdemir et al. (2018) on N-heterocyclic carbene (NHC) precursors provides insights into the chemical properties that might be relevant to N-Boc-5-Hydroxyindoline (Erdemir et al., 2018).

Scientific Research Applications

  • Potentiation of α7 Nicotinic Receptor Responses

    • 5-Hydroxyindole, a close relative of N-Boc-5-Hydroxyindoline, has been found to potentiate responses mediated by α7 nicotinic acetylcholine receptors. This is evident in both mammalian cells expressing human α7 nAChRs and in human neuroblastoma cells. This potentiation includes increased potency and efficacy of acetylcholine on α7 nAChRs (Zwart et al., 2002).
  • Utility as an Optical Probe in Biological Systems

    • 5-Hydroxyindole, structurally similar to N-Boc-5-Hydroxyindoline, has demonstrated usefulness as an optical probe in biological systems. Its fluorescence anisotropy serves as a valuable parameter for estimating the phase transition temperature of phospholipids and protein binding characteristics (Sengupta et al., 2001).
  • Synthesis of Hydroxyindolinones

    • Research on N-Boc indoles, including compounds like N-Boc-5-Hydroxyindoline, has led to the development of methods for synthesizing 2-hydroxyindolin-3-ones, a class of compounds with potential pharmaceutical relevance. This synthesis involves ruthenium-catalyzed oxidative dearomatization-hydroxylation (Zhou et al., 2020).
  • Solid-Phase Peptide Synthesis

    • N-Boc protected peptides, which could include derivatives of N-Boc-5-Hydroxyindoline, have been used in solid-phase peptide synthesis. This process involves utilizing specific linkers and protection schemes to generate protected peptide segments (Rabanal et al., 1992).
  • Synthesis of Aminomethyl Tetrahydro-Isoquinolines

    • Compounds derived from N-Boc-5-Hydroxyindoline have been used in the synthesis of substituted aminomethylene tetrahydro-isoquinolines, a process involving reductive amination of N-Boc tetrahydro-isoquinoline aldehyde. These compounds have potential applications in medicinal chemistry (Fray et al., 2006).

properties

IUPAC Name

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEDNSDALWZCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443130
Record name N-Boc-5-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-5-Hydroxyindoline

CAS RN

170147-76-9
Record name N-Boc-5-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23 g (68.6 mmol) 5-Benzyloxy-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester in 250 ml methanol with 2.5 g 10% Pd/C were hydrogenated for 2 h, the suspension was filtered. The filtrate was concentrated and purified by column chromatography on silica gel with MeOH/EtOAc 1:1, yielding 14.4 g (90%) 5-Hydroxy-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester as colorless solid, MS: 235 (M).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.